decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride
Overview
Description
Decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride is a complex organic compound with a unique spiro structure This compound is characterized by its fused ring system, which includes a pyran ring and a pyrrolo[1,2-a]pyrazine ring
Preparation Methods
The synthesis of decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride typically involves multiple steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired spiro compound.
Chemical Reactions Analysis
Decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride can be compared with other similar compounds, such as hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] dihydrochloride . While both compounds share a spiro structure and similar ring systems, decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride is unique due to its specific ring fusion and chemical properties. This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-oxane];dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.2ClH/c1-2-10-11(3-8-14-9-4-11)12-5-7-13(10)6-1;;/h10,12H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGIVATYRQURX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3(CCOCC3)NCCN2C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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